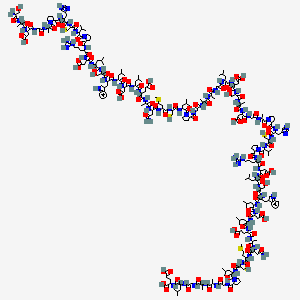![molecular formula C19H33BrNO6P B10824117 azane;[(2S)-1-bromo-3-phosphonooxypropan-2-yl] 10-phenyldecanoate](/img/structure/B10824117.png)
azane;[(2S)-1-bromo-3-phosphonooxypropan-2-yl] 10-phenyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCM-05194 ammonium salt is a synthetic organic compound known for its role as an agonist of the lysophosphatidic acid receptor 1 (LPA1). This compound has been studied for its potential therapeutic effects, particularly in the context of neuropathic pain amelioration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCM-05194 ammonium salt involves the esterification of benzenedecanoic acid with (1S)-1-(bromomethyl)-2-(phosphonooxy)ethyl ester. The reaction conditions typically require the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of UCM-05194 ammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of at least 95%. The compound is then formulated as a solid and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
UCM-05194 ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromomethyl group in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
UCM-05194 ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the lysophosphatidic acid receptor 1 and its role in various biochemical pathways.
Biology: The compound is employed in cellular studies to understand its effects on cell signaling and receptor internalization.
Medicine: UCM-05194 ammonium salt has shown efficacy in reducing neuropathic pain in animal models, making it a potential candidate for therapeutic development.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in biochemical assays .
Mechanism of Action
UCM-05194 ammonium salt exerts its effects by acting as an agonist of the lysophosphatidic acid receptor 1. Upon binding to the receptor, it induces receptor internalization and functional inactivation, leading to the attenuation of pain perception. The compound also induces calcium mobilization in cells expressing the lysophosphatidic acid receptor 1, which is a key step in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Lysophosphatidic acid receptor 1 agonists: Other compounds in this category include AM095 and Ki16425.
Lysophosphatidic acid receptor 2 and 3 agonists: Compounds such as OMPT and GRI977143 target these receptors
Uniqueness
UCM-05194 ammonium salt is unique due to its high selectivity for the lysophosphatidic acid receptor 1 over other lysophosphatidic acid receptors. It is ten-fold selective over lysophosphatidic acid receptor 5 and fifty-fold selective over lysophosphatidic acid receptors 4 and 6, making it a valuable tool for studying lysophosphatidic acid receptor 1-mediated effects .
Properties
Molecular Formula |
C19H33BrNO6P |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
azane;[(2S)-1-bromo-3-phosphonooxypropan-2-yl] 10-phenyldecanoate |
InChI |
InChI=1S/C19H30BrO6P.H3N/c20-15-18(16-25-27(22,23)24)26-19(21)14-10-5-3-1-2-4-7-11-17-12-8-6-9-13-17;/h6,8-9,12-13,18H,1-5,7,10-11,14-16H2,(H2,22,23,24);1H3/t18-;/m1./s1 |
InChI Key |
UKZAXCXBQFDZCW-GMUIIQOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)O[C@@H](COP(=O)(O)O)CBr.N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)OC(COP(=O)(O)O)CBr.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-cyano-N,N-dimethyl-3-[5-[3-(2-methylcyclohexyl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]furan-2-yl]prop-2-enamide](/img/structure/B10824035.png)

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10824060.png)






![methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B10824096.png)


![(Z)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine](/img/structure/B10824112.png)

